2-((piperidin-4-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride
Description
2-((Piperidin-4-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride is a synthetic benzimidazole derivative characterized by a thioether linkage at the 2-position of the benzimidazole core, connecting it to a piperidin-4-ylmethyl group. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications. This compound has drawn interest due to the benzimidazole scaffold’s versatility in drug discovery, particularly in targeting receptors and enzymes involved in cancer, microbial infections, and central nervous system (CNS) disorders .
Properties
IUPAC Name |
2-(piperidin-4-ylmethylsulfanyl)-1H-benzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S.ClH/c1-2-4-12-11(3-1)15-13(16-12)17-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNAYSZGXMYQSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CSC2=NC3=CC=CC=C3N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of 2-Chloro-1H-benzo[d]imidazole Derivatives
One of the primary synthetic routes involves nucleophilic substitution at the 2-position of a 2-chloro-1H-benzo[d]imidazole derivative with a piperidin-4-ylmethylthiol or related nucleophile.
- Reactants: 2-chloro-1H-benzo[d]imidazole derivative and 4-(piperidin-4-yl)methylthiol or equivalent nucleophile
- Solvent: N,N-Dimethylformamide (DMF)
- Base: Sodium bicarbonate (NaHCO3) to neutralize generated HCl and facilitate substitution
- Temperature: Elevated, typically around 120–125 °C
- Atmosphere: Inert (nitrogen) to prevent oxidation or side reactions
- Reaction Time: Approximately 18 hours
- Work-up: Cooling, quenching with crushed ice, filtration, washing with water and dilute acid, followed by purification via silica gel column chromatography using ethyl acetate/hexane solvent system
| Parameter | Details |
|---|---|
| Yield | ~62% |
| Reaction Conditions | NaHCO3, DMF, 120–125 °C, 18 h, N2 atmosphere |
| Purification | Silica gel chromatography (4:6 ethyl acetate:hexane) |
| Monitoring | Thin-layer chromatography (TLC) |
This method is efficient for synthesizing 2-substituted benzimidazole derivatives with piperidinylmethylthio groups, providing moderate to good yields and good purity after chromatographic purification.
Amide Coupling Approach for Related Derivatives
Another approach, although less directly related to the exact compound, involves coupling of piperidinyl benzimidazole intermediates with carboxylic acid derivatives using peptide coupling reagents such as EDC hydrochloride and HOBt hydrate.
- Reactants: 1-(2-(4-carboxyphenoxy)ethyl)piperidinium chloride and 2-(piperidin-4-yl)-1H-benzo[d]imidazole
- Coupling Agents: EDC hydrochloride and HOBt hydrate
- Base: DIPEA (N,N-Diisopropylethylamine)
- Solvent: Acetonitrile
- Temperature: Room temperature
- Reaction Time: Overnight stirring
- Work-up: Addition of water, filtration of precipitate, washing with acetonitrile and water, drying under vacuum
| Parameter | Details |
|---|---|
| Yield | ~19% |
| Reaction Conditions | EDC·HCl, HOBt, DIPEA, acetonitrile, rt, overnight |
| Product Form | Tan solid |
| Characterization | NMR, HRMS confirm structure |
While this method is more relevant for amide derivatives, it demonstrates the utility of coupling chemistry in modifying benzimidazole-piperidine scaffolds.
Reaction Mechanism Insights
- The nucleophilic substitution at the 2-position of benzimidazole involves displacement of the chlorine atom by the sulfur nucleophile attached to the piperidin-4-ylmethyl group.
- Sodium bicarbonate acts as a mild base to neutralize HCl formed during substitution and maintain reaction progress.
- Elevated temperature and polar aprotic solvent (DMF) facilitate the nucleophilic attack and stabilize intermediates.
- In the amide coupling method, carbodiimide-mediated activation of carboxylic acid forms an active ester intermediate, which then reacts with the piperidinyl benzimidazole amine to form the amide bond.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nucleophilic substitution | 2-chloro-benzimidazole, NaHCO3, DMF, 120-125 °C, 18h, N2 | 62 | Moderate to good yield, requires chromatographic purification |
| Amide coupling | EDC·HCl, HOBt, DIPEA, acetonitrile, rt, overnight | 19 | Lower yield, suitable for amide derivatives |
Research Findings and Considerations
- The nucleophilic substitution method is the most straightforward and commonly used for synthesizing 2-((piperidin-4-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride.
- Reaction optimization focuses on temperature control, inert atmosphere, and choice of base to maximize yield and purity.
- Purification by column chromatography is crucial to isolate the target compound from side products and unreacted starting materials.
- The compound’s solubility and physicochemical properties (e.g., moderate solubility in water, high gastrointestinal absorption, blood-brain barrier permeability) suggest its suitability for pharmaceutical development.
- Safety precautions include handling under inert atmosphere and appropriate disposal of solvents and byproducts due to the use of DMF and elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
2-((piperidin-4-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) on the benzimidazole ring can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The piperidin-4-ylmethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Alkyl halides, aryl halides, nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted benzimidazole derivatives
Scientific Research Applications
Antimicrobial Activity
Research indicates that imidazole derivatives, including 2-((piperidin-4-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride, exhibit significant antimicrobial properties. A study evaluated a series of imidazole derivatives for their effectiveness against various bacterial strains. The compound demonstrated potent activity against Mycobacterium tuberculosis and other pathogenic bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives of benzimidazole were tested against several cancer cell lines, revealing promising results in reducing cell viability and promoting cancer cell death .
Anti-inflammatory Effects
Imidazole derivatives are known for their anti-inflammatory properties. The addition of thio groups in compounds similar to this compound has been linked to enhanced anti-inflammatory activity. This suggests that modifications to the imidazole structure can lead to improved therapeutic outcomes in inflammatory diseases .
Case Study 1: Antimicrobial Evaluation
A study synthesized various N-substituted acetamides based on benzimidazole and evaluated their antimicrobial activity against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant inhibitory effects on mycobacterial enzymes, highlighting the potential of these compounds in treating tuberculosis .
Case Study 2: Anticancer Activity Assessment
In another research effort, a series of imidazole derivatives were screened for anticancer activity against multiple cancer cell lines. The findings revealed that specific structural modifications led to increased cytotoxicity, making these compounds candidates for further development as anticancer agents .
Data Tables
Mechanism of Action
The mechanism of action of 2-((piperidin-4-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Features of Comparable Benzimidazole Derivatives
Pharmacological Activity
- CNS Targeting : The piperidin-4-ylmethyl group in the target compound may enhance CNS bioavailability compared to 2-(4-fluorophenyl)-1H-benzimidazole, which lacks a basic amine for blood-brain barrier penetration .
- Anticancer Activity : 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole HCl demonstrates significant activity against HEPG2 and PC12 cells, attributed to the ethoxyethyl group improving solubility and cellular uptake. In contrast, the thioether linkage in the target compound may confer redox-modulating properties .
- Antiulcer Activity: Etintidine’s thioether-imidazole structure shares functional similarity with the target compound but incorporates a cyano-guanidine group for potent H₂ receptor blockade, achieving 2.5× the efficacy of cimetidine . The trifluoroethoxy-pyridinyl analogue (CAS 103577-40-8) shows enhanced metabolic stability over non-fluorinated derivatives .
Physicochemical Properties
- Solubility : The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogues like 2-(4-fluorophenyl)-1H-benzimidazole .
- Metabolic Stability : Fluorinated derivatives (e.g., trifluoroethoxy-pyridinyl compounds) exhibit longer half-lives due to resistance to oxidative metabolism .
Biological Activity
2-((Piperidin-4-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antibacterial, and antiviral properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its benzo[d]imidazole core, which is known for various pharmacological activities. The piperidine moiety contributes to its biological profile, enhancing solubility and bioavailability. The molecular formula is , with a molecular weight of 309.83 g/mol.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of benzo[d]imidazole derivatives, including this compound. A significant study demonstrated that derivatives of this compound exhibited potent inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Key Findings:
- Compound 6e showed an IC50 of 0.86 µM for NO and 1.87 µM for TNF-α production.
- In vivo studies indicated that compound 6e displayed greater anti-inflammatory activity than ibuprofen in xylene-induced ear edema models in mice .
| Compound | IC50 (NO) | IC50 (TNF-α) | In Vivo Activity |
|---|---|---|---|
| 6e | 0.86 µM | 1.87 µM | Superior to Ibuprofen |
2. Antibacterial Activity
The antibacterial efficacy of imidazole derivatives has been widely documented, particularly against Gram-positive and Gram-negative bacteria. Studies have shown that compounds similar to this compound exhibit significant antibacterial properties.
Case Study:
A review on the synthesis and evaluation of imidazole derivatives reported that certain compounds demonstrated potent activity against E. coli and Pseudomonas aeruginosa, with IC50 values ranging from nanomolar to micromolar concentrations .
| Bacterial Strain | Compound | IC50 Value |
|---|---|---|
| E. coli | 38a | 360 nM |
| Pseudomonas aeruginosa | 38a | 710 nM |
| Staphylococcus aureus | Various | Varies |
3. Antiviral Activity
The antiviral properties of benzo[d]imidazole derivatives are gaining attention, particularly against viral infections such as respiratory syncytial virus (RSV) and hepatitis C virus (HCV). Research indicates that these compounds can inhibit viral replication effectively.
Research Highlights:
- Compounds similar to the target compound have shown EC50 values ranging from 5–28 μM against RSV.
- Selective inhibition against HCV NS5B RNA polymerase was observed with certain derivatives, indicating their potential as antiviral agents .
| Virus | Compound | EC50 Value |
|---|---|---|
| Respiratory Syncytial Virus (RSV) | Various | 5–28 μM |
| Hepatitis C Virus (HCV) | Selected Derivatives | Varies |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-((piperidin-4-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride, and how can reaction conditions be optimized?
- Methodology :
- Nucleophilic Substitution : React 2-(chloromethyl)-1H-benzo[d]imidazole with piperidin-4-ylmethanethiol in pyridine under reflux (6–10 hours) to achieve ~78% yield after recrystallization .
- Base Selection : Triethylamine neutralizes HCl byproducts, improving reaction homogeneity and yield (65–85%) .
- Solvent Optimization : Polar aprotic solvents like DMF enhance nucleophilicity; pyridine is preferred for its dual role as solvent and base .
- Key Parameters :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Molar Ratio | 1:1 (reactants) | Minimizes side products |
| Temperature | Reflux (~100°C) | Accelerates reaction kinetics |
| Purification | Ethanol recrystallization | Increases purity (m.p. 175°C) |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Spectroscopic Characterization :
- 1H/13C NMR : Aromatic protons (δ 7.2–7.8 ppm) and piperidine methylene signals (δ 2.5–3.5 ppm) confirm substitution .
- IR : Thioether (C-S stretch at ~600–700 cm⁻¹) and benzimidazole (N-H stretch at ~3400 cm⁻¹) functional groups .
- Chromatography :
- TLC : Monitor reaction progress using n-hexane:ethyl acetate (8:2; Rf = 0.77) .
- HPLC : Quantify purity (>95%) with C18 columns and acetonitrile/water gradients.
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 295.8 for C13H16ClN3S) .
Advanced Research Questions
Q. How can structural modifications enhance the biological activity of this compound?
- Substituent Effects :
- Halogenation (e.g., Cl, Br) at the benzimidazole ring improves antibacterial activity (e.g., MIC 25–50 µg/mL against S. aureus) .
- Electron-withdrawing groups (e.g., -CF3) enhance stability and target binding .
- SAR Table :
| Substituent Position | Functional Group | Biological Activity (Example) | Mechanism Insight |
|---|---|---|---|
| Benzimidazole C-2 | Thioether | Antibacterial, Antioxidant | Enhanced membrane penetration |
| Piperidine N-4 | Hydrochloride | Improved solubility | Facilitates in vitro assays |
Q. What strategies resolve contradictions in reported biological data across studies?
- Standardized Assays : Use consistent microbial strains (e.g., ATCC S. aureus 25923) and concentrations (50–100 µg/mL) .
- Computational Validation :
- Docking Studies : AutoDock Vina predicts interactions with targets like COX-2 (e.g., hydrogen bonding with Arg120) .
- MD Simulations : RMSD <2 Å over 100 ns confirms stable binding .
Q. How is thermal stability evaluated, and what decomposition pathways are observed?
- Thermogravimetric Analysis (TGA) :
- Initial weight loss (~5% at 150°C) corresponds to solvent evaporation.
- Major decomposition (250–300°C) involves benzimidazole core breakdown .
- Kinetic Analysis : Flynn-Wall-Ozawa method calculates activation energy (Ea ~120 kJ/mol) for degradation .
Q. What computational approaches elucidate the compound’s mechanism of action?
- Molecular Docking : Predict binding modes with enzymatic targets (e.g., BRAF V600E kinase) using Glide SP scoring .
- QSAR Modeling : Correlate logP values (e.g., 2.8) with cellular permeability for anticancer activity optimization .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
